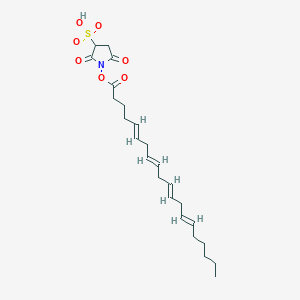![molecular formula C22H20N2O4 B12930705 3,3'-Diamino-1,1'-dimethyl-[2,2'-binaphthalene]-6,6',7,7'-tetraol](/img/structure/B12930705.png)
3,3'-Diamino-1,1'-dimethyl-[2,2'-binaphthalene]-6,6',7,7'-tetraol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Diamino-1,1’-dimethyl-[2,2’-binaphthalene]-6,6’,7,7’-tetraol: is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of two naphthalene rings connected through a single bond, with amino and hydroxyl groups attached at specific positions. Its molecular formula is C22H20N2O4.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diamino-1,1’-dimethyl-[2,2’-binaphthalene]-6,6’,7,7’-tetraol typically involves the coupling of 2-naphthylamine derivatives. One common method is the electrochemical dehydrogenative homo-coupling of 2-naphthylamines, which provides a green and sustainable approach to obtaining this compound . This method avoids the use of transition-metal reagents or stoichiometric oxidants, making it environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrochemical synthesis, utilizing electricity as an alternative to traditional oxidants. This method not only ensures high atom economy but also minimizes the generation of toxic waste, making it suitable for sustainable industrial practices .
化学反応の分析
Types of Reactions: 3,3’-Diamino-1,1’-dimethyl-[2,2’-binaphthalene]-6,6’,7,7’-tetraol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino groups to amines or other reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
3,3’-Diamino-1,1’-dimethyl-[2,2’-binaphthalene]-6,6’,7,7’-tetraol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of chiral ligands and organocatalysts.
Biology: The compound’s unique structure makes it useful in the study of molecular interactions and biological pathways.
Industry: Used in the production of advanced materials and as a component in various industrial processes.
作用機序
The mechanism by which 3,3’-Diamino-1,1’-dimethyl-[2,2’-binaphthalene]-6,6’,7,7’-tetraol exerts its effects involves interactions with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding to target molecules and influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
1,1’-Binaphthalene, 3,3’-dimethyl-: This compound shares a similar naphthalene-based structure but lacks the amino and hydroxyl groups.
®-(+)-2,2’-Diamino-1,1’-binaphthalene: Another binaphthalene derivative with amino groups, used in asymmetric hydrogenations and other catalytic processes.
Uniqueness: 3,3’-Diamino-1,1’-dimethyl-[2,2’-binaphthalene]-6,6’,7,7’-tetraol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its utility in multiple fields of research highlight its versatility and importance.
特性
分子式 |
C22H20N2O4 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
7-amino-6-(3-amino-6,7-dihydroxy-1-methylnaphthalen-2-yl)-5-methylnaphthalene-2,3-diol |
InChI |
InChI=1S/C22H20N2O4/c1-9-13-7-19(27)17(25)5-11(13)3-15(23)21(9)22-10(2)14-8-20(28)18(26)6-12(14)4-16(22)24/h3-8,25-28H,23-24H2,1-2H3 |
InChIキー |
HZMVYSOQHHCGKX-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C(=CC2=CC(=C1C3=C(C=C4C=C(C(=CC4=C3C)O)O)N)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate)](/img/structure/B12930626.png)
![5-Chloro-8-iodo-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B12930642.png)
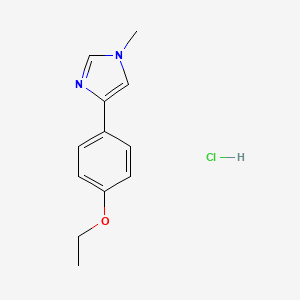
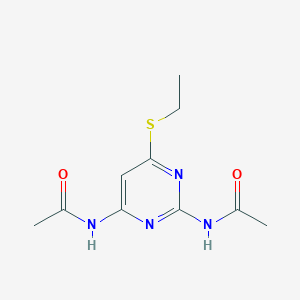
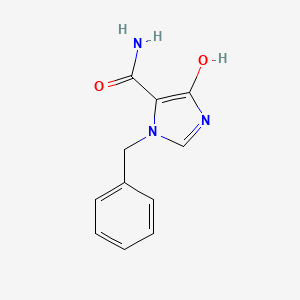
![6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride](/img/structure/B12930666.png)
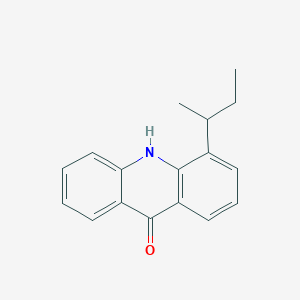
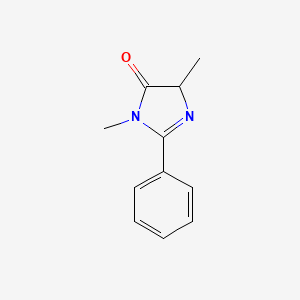
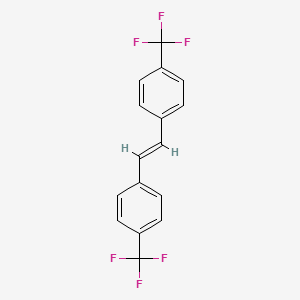
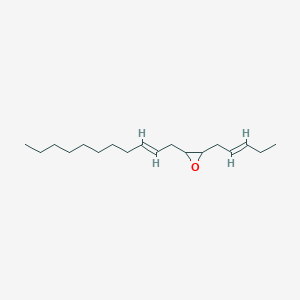
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine](/img/structure/B12930701.png)

